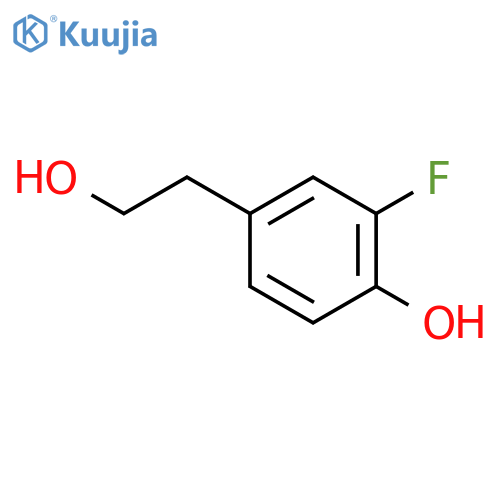Cas no 5497-21-2 (2-fluoro-4-(2-hydroxyethyl)phenol)

5497-21-2 structure
商品名:2-fluoro-4-(2-hydroxyethyl)phenol
2-fluoro-4-(2-hydroxyethyl)phenol 化学的及び物理的性質
名前と識別子
-
- Benzeneethanol, 3-fluoro-4-hydroxy-
- 2-fluoro-4-(2-hydroxyethyl)phenol
-
-
計算された属性
- せいみつぶんしりょう: 156.05865769g/mol
- どういたいしつりょう: 156.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 40.5Ų
2-fluoro-4-(2-hydroxyethyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1700719-0.05g |
2-fluoro-4-(2-hydroxyethyl)phenol |
5497-21-2 | 95% | 0.05g |
$149.0 | 2023-09-20 | |
| Enamine | EN300-1700719-0.25g |
2-fluoro-4-(2-hydroxyethyl)phenol |
5497-21-2 | 95% | 0.25g |
$315.0 | 2023-09-20 | |
| Enamine | EN300-1700719-1.0g |
2-fluoro-4-(2-hydroxyethyl)phenol |
5497-21-2 | 95% | 1g |
$642.0 | 2023-06-04 | |
| Enamine | EN300-1700719-5.0g |
2-fluoro-4-(2-hydroxyethyl)phenol |
5497-21-2 | 95% | 5g |
$1862.0 | 2023-06-04 | |
| 1PlusChem | 1P00DJSS-100mg |
Benzeneethanol, 3-fluoro-4-hydroxy- |
5497-21-2 | 95% | 100mg |
$320.00 | 2025-02-26 | |
| Aaron | AR00DK14-50mg |
Benzeneethanol, 3-fluoro-4-hydroxy- |
5497-21-2 | 95% | 50mg |
$230.00 | 2025-01-24 | |
| Enamine | EN300-1700719-5g |
2-fluoro-4-(2-hydroxyethyl)phenol |
5497-21-2 | 95% | 5g |
$1862.0 | 2023-09-20 | |
| Aaron | AR00DK14-500mg |
Benzeneethanol, 3-fluoro-4-hydroxy- |
5497-21-2 | 95% | 500mg |
$714.00 | 2025-01-24 | |
| A2B Chem LLC | AG31388-250mg |
2-Fluoro-4-(2-hydroxyethyl)phenol |
5497-21-2 | 95% | 250mg |
$367.00 | 2024-04-19 | |
| Aaron | AR00DK14-250mg |
Benzeneethanol, 3-fluoro-4-hydroxy- |
5497-21-2 | 95% | 250mg |
$459.00 | 2025-01-24 |
2-fluoro-4-(2-hydroxyethyl)phenol 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
5497-21-2 (2-fluoro-4-(2-hydroxyethyl)phenol) 関連製品
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
